molecular formula C11H10N2O3 B1596319 5-Benzyl-1,3-diazinane-2,4,6-trione CAS No. 5909-45-5

5-Benzyl-1,3-diazinane-2,4,6-trione

Cat. No. B1596319
CAS RN: 5909-45-5
M. Wt: 218.21 g/mol
InChI Key: MENIJRPFVLNJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Benzyl-1,3-diazinane-2,4,6-trione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Benzyl-1,3-diazinane-2,4,6-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyl-1,3-diazinane-2,4,6-trione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5909-45-5

Product Name

5-Benzyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-benzyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H10N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,12,13,14,15,16)

InChI Key

MENIJRPFVLNJIH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=O)NC2=O

Other CAS RN

5909-45-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5-benzylidenebarbituric Acid (4 g) in 200 ml of methanol are added portionwise 1.4 g of sodium borohydride. After 10 minutes from the end of the addition, 100 ml of water are added and the mixture is acidified with 1 N hydrochloric acid to pH=2. The solvent is evaporated off and the aqueous phase is extracted with ethyl acetate. The pooled extracts are dried over sodium sulfate and concentrated to dryness. 3.6 g of the product crystallize, m.p. 207-209° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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